molecular formula C11H24N2O3 B13495643 tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

Cat. No.: B13495643
M. Wt: 232.32 g/mol
InChI Key: HJNQSXHWAYUCTI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl protecting group, a propyl linker, and a 2-aminoethoxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. Its molecular formula is C₁₀H₂₂N₂O₃, with a molecular weight of 218.29 g/mol (CAS 144222-23-1) . The tert-butyl carbamate (Boc) group provides stability under basic conditions and can be selectively deprotected under acidic conditions, making it valuable in multi-step syntheses. The 2-aminoethoxy side chain enhances nucleophilicity, enabling applications in coupling reactions or as a precursor for bioactive molecules.

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13(4)7-5-8-15-9-6-12/h5-9,12H2,1-4H3

InChI Key

HJNQSXHWAYUCTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOCCN

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethoxy)propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Aminoethoxy vs. Tosyloxy/Azide Groups: The aminoethoxy group in the target compound contrasts with the tosyloxy () and azide () substituents. While the aminoethoxy group enhances nucleophilicity, the tosyloxy group acts as a leaving group for SN2 reactions, and the azide enables click chemistry .
  • Chain Length and Substitution: tert-Butyl N-(4-aminobutyl)carbamate () has a shorter alkyl chain and lacks the methylcarbamate moiety, reducing steric hindrance but limiting functional versatility .

Physicochemical Properties

  • Solubility and Stability: The hydrophilic aminoethoxy group in the target compound improves aqueous solubility compared to hydrophobic analogs like tert-butyl N-(3-methylnaphthalen-2-yl)carbamate () . The Boc group enhances stability under basic conditions but is labile in acidic environments, a feature shared across all tert-butyl carbamates .

Biological Activity

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is a compound of significant interest in biochemical research due to its potential applications in drug development and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 2434843-62-4
  • Molecular Formula : C11H24N2O3
  • Molecular Weight : 232.3 g/mol
  • Purity : 95%

The primary mechanism of action for this compound involves its interaction with specific enzymes. It acts as a covalent inhibitor by forming a bond with the active site serine residue of target enzymes, effectively leading to their inactivation. This mechanism is similar to that observed in other carbamate-based inhibitors, making it a valuable tool for studying enzyme kinetics and pathways .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in therapeutic contexts, particularly in conditions where enzyme regulation is crucial .

Cellular Effects

This compound has been shown to influence cellular processes such as:

  • Cell Signaling : It may interact with receptors or signaling proteins, altering gene expression and metabolic activities.
  • Gene Regulation : The compound can modulate pathways that are critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes at micromolar concentrations, showcasing its potential as a biochemical probe .
  • Cellular Assays : In cellular assays, the compound was found to induce changes in cell morphology and behavior, particularly in cancer cell lines where it promoted multipolar spindle formation, indicating its role in disrupting normal mitotic processes .
  • Stability and Bioavailability : Investigations into the pharmacokinetics of the compound revealed an estimated half-life of approximately 215 minutes in plasma stability assays, suggesting favorable properties for therapeutic applications .

Comparison with Similar Compounds

Compound NameCAS NumberBiological Activity
Tert-butyl 3-(2-aminoethoxy)propanoateNot AvailableSimilar enzyme inhibition profile
Tert-butyl 2-(2-aminoethoxy)ethylcarbamateNot AvailableComparable effects on cellular signaling
N-Boc-2,2′-(ethylenedioxy)diethylamineNot AvailableDifferent reactivity; less stable

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate?

The synthesis typically involves coupling tert-butyl carbamate with a functionalized amine precursor. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for solubility and reaction kinetics .
  • Base choice : Potassium carbonate (K₂CO₃) or triethylamine (TEA) neutralizes byproducts, improving yield .
  • Temperature control : Room temperature (20–25°C) is standard to avoid side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Spectroscopic analysis :
    • NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for CH₃) and carbamate linkages (δ ~155–160 ppm for carbonyl) .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₄N₂O₃: calculated 256.1788) .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) assesses purity .

Q. What are the standard protocols for handling and storing this compound?

  • Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Handling : Use anhydrous conditions and gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in synthetic workflows?

Discrepancies in yields (e.g., 60–85% across studies) may arise from:

  • Solvent polarity : THF vs. DCM affects nucleophilicity of intermediates .
  • Catalyst presence : Pd-based catalysts improve coupling efficiency but require strict oxygen-free conditions .
  • Resolution strategy : Design a Design of Experiments (DoE) approach to test solvent/base combinations and quantify interactions .

Q. What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition studies?

  • In vitro assays :
    • Kinetic studies : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or phosphatases) .
    • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
  • Cellular models : Use CRISPR-edited cell lines to assess target engagement and downstream metabolic effects .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina) to guide structural modifications .

Q. What strategies mitigate instability of the carbamate group under physiological conditions?

  • Prodrug design : Introduce pH-sensitive protecting groups (e.g., acetyl) that hydrolyze selectively in target tissues .
  • Co-solvent systems : Use cyclodextrins or liposomes to enhance aqueous solubility and reduce premature degradation .

Data Contradictions and Validation

  • Synthetic yields : Comparative studies show THF yields 10–15% higher than DCM due to improved amine solubility .
  • Biological activity : Discrepancies in IC₅₀ values (e.g., 2–10 µM) may stem from assay buffer composition (e.g., ionic strength affecting ligand binding) .

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